molecular formula C9H8BrN3 B13661672 6-Bromo-1-hydrazinylisoquinoline

6-Bromo-1-hydrazinylisoquinoline

Cat. No.: B13661672
M. Wt: 238.08 g/mol
InChI Key: LTFAZVYLLVMIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both bromine and hydrazine functional groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-hydrazinylisoquinoline typically involves the bromination of isoquinoline followed by the introduction of the hydrazine group. One common method is:

    Bromination: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Hydrazination: The brominated isoquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Products include various substituted isoquinolines.

    Oxidation: Products include oxidized derivatives of the hydrazine group.

    Reduction: Products include reduced forms of the hydrazine group.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

6-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-1-hydrazinylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and hydrazine groups can form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoquinoline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    1-Hydrazinylisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.

    6-Chloro-1-hydrazinylisoquinoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness

6-Bromo-1-hydrazinylisoquinoline is unique due to the presence of both bromine and hydrazine groups, which provide a combination of reactivity and versatility not found in similar compounds

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H8BrN3/c10-7-1-2-8-6(5-7)3-4-12-9(8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

LTFAZVYLLVMIEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2NN)C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.